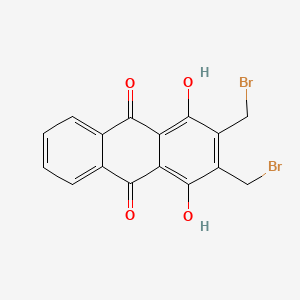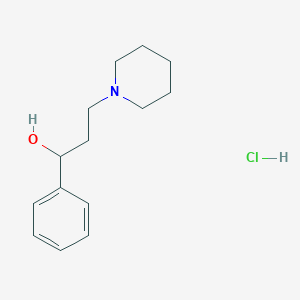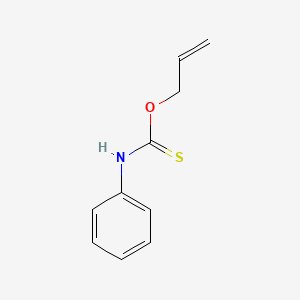
O-Prop-2-en-1-yl phenylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Allyl phenylthiocarbamate is an organosulfur compound with the molecular formula C10H11NOS. It belongs to the class of thiocarbamates, which are sulfur analogues of carbamates. This compound is characterized by the presence of an allyl group attached to a phenylthiocarbamate moiety, making it a versatile molecule in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Allyl phenylthiocarbamate can be synthesized through various methods. One efficient method involves the reaction of aliphatic alcohols, phenols, and thiols with thiocyanate salts in the presence of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This metal-free and solvent-free process yields the desired thiocarbamates in good to excellent yields .
Industrial Production Methods: In industrial settings, the preparation of O-allyl phenylthiocarbamate often involves the reaction of allyl isothiocyanate with phenol under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: O-Allyl phenylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Aplicaciones Científicas De Investigación
O-Allyl phenylthiocarbamate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-allyl phenylthiocarbamate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to its biological effects .
Comparación Con Compuestos Similares
- O-allyl thiocarbamate
- Methyl phenyldithiocarbamate
- O-(1,1’-biphenyl)-4-yl phenylthiocarbamate
- 2-(N-ethylanilino)ethyl N-phenylthiocarbamate
Comparison: O-Allyl phenylthiocarbamate is unique due to its specific allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other thiocarbamates, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
5816-31-9 |
|---|---|
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
O-prop-2-enyl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H11NOS/c1-2-8-12-10(13)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,13) |
Clave InChI |
LQQGWLWUFQVGAB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


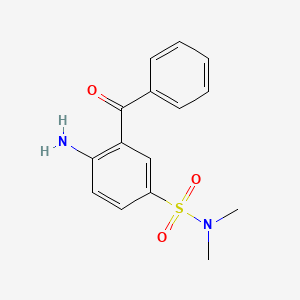
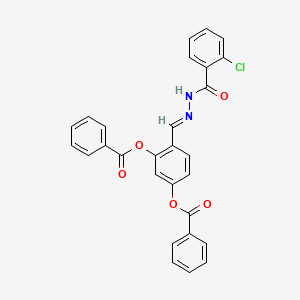
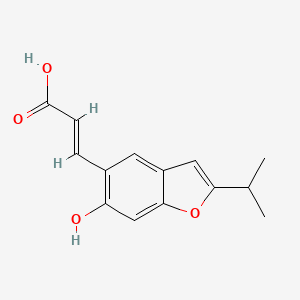

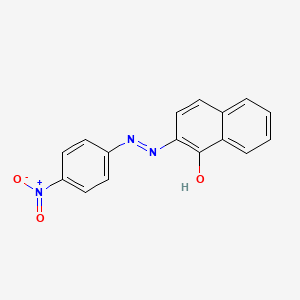
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)


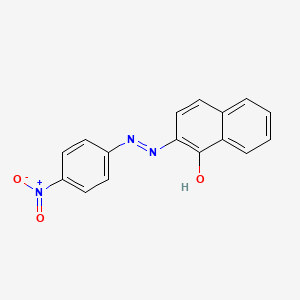
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
